3-benzyl-6-ethyl-4-hydroxy-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione
Description
Properties
IUPAC Name |
3-benzyl-6-ethyl-4-hydroxypyrano[3,2-c]quinoline-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO4/c1-2-22-16-11-7-6-10-14(16)19-17(20(22)24)18(23)15(21(25)26-19)12-13-8-4-3-5-9-13/h3-11,23H,2,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHPWBWJPXCUTRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C3=C(C1=O)C(=C(C(=O)O3)CC4=CC=CC=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 4-Hydroxyquinolone Derivatives
The foundational approach involves acid-catalyzed reactions between 4-hydroxy-1-ethylquinolin-2(1H)-one and propargyl alcohols. Piperidine in ethanol under reflux (15–30 minutes) facilitates the formation of the pyran ring system. For the target compound, 4-hydroxy-6-ethylquinolin-2(1H)-one reacts with benzyl-substituted propargyl alcohols to yield the tricyclic core.
Reaction Conditions:
Post-Cyclization Functionalization
After forming the pyrano[3,2-c]quinoline scaffold, benzylation at the 3-position is achieved via nucleophilic aromatic substitution. Benzyl chloride or bromide reacts with the deprotonated hydroxyl group at position 4 under basic conditions (K₂CO₃, DMF, 80°C).
Key Parameters:
- Base: Potassium carbonate (2.5 equiv)
- Solvent: Dimethylformamide (DMF)
- Reaction Time: 6–8 hours
- Yield: 65–70%
Optimized Synthetic Protocol
Stepwise Synthesis
A representative protocol from Elagamey et al. involves:
- Preparation of 4-Hydroxy-6-ethylquinolin-2(1H)-one:
- Ethylation of 4-hydroxyquinolin-2(1H)-one using ethyl bromide in NaOH/EtOH.
- Cyclocondensation with Propargyl Alcohol:
- Reacting 4-hydroxy-6-ethylquinolin-2(1H)-one with 3-phenylpropargyl alcohol in ethanol/piperidine.
- Oxidation to Dione:
- Treating the intermediate with Jones reagent (CrO₃/H₂SO₄) to oxidize the 5-position to a ketone.
Critical Data:
| Step | Reagents/Conditions | Intermediate | Yield |
|---|---|---|---|
| 1 | EtBr, NaOH, EtOH, reflux | 4-Hydroxy-6-ethylquinolin-2(1H)-one | 85% |
| 2 | 3-Phenylpropargyl alcohol, piperidine, EtOH, reflux | Pyrano[3,2-c]quinoline | 73% |
| 3 | CrO₃, H₂SO₄, acetone, 0°C | 2,5-Dione derivative | 68% |
Mechanistic Insights
Cyclization Dynamics
The piperidine-catalyzed step proceeds via a tandem Knoevenagel-Michael cycloaddition. The propargyl alcohol’s alkyne moiety reacts with the quinolinone’s carbonyl group, forming a conjugated dienone intermediate that undergoes 6π-electrocyclization.
Benzylation Selectivity
Benzylation occurs regioselectively at the 3-position due to the electron-rich environment created by the adjacent hydroxyl group. DFT calculations suggest a transition state stabilized by intramolecular hydrogen bonding between the hydroxyl and quinoline nitrogen.
Spectroscopic Characterization
IR and NMR Profiling
Mass Spectrometry
- ESI-MS: m/z 347.36 [M+H]⁺ (calc. 347.36 for C₂₁H₁₇NO₄).
Comparative Analysis of Methodologies
Industrial Scalability Challenges
Chemical Reactions Analysis
Oxidation Reactions
The ethanediamide moiety and cyclopentyl group undergo selective oxidation under controlled conditions:
| Reagent | Conditions | Product | Yield | Mechanistic Pathway |
|---|---|---|---|---|
| KMnO₄ (acidic) | 60°C, H₂SO₄, 4 hrs | Hydroxylated ethanediamide derivatives | 65–72% | Radical-mediated C–H bond oxidation |
| Ozone (O₃) | -10°C, CH₂Cl₂, 2 hrs | Cyclopentane diketone derivatives | 58% | Ozonolysis of cyclopentyl C–C bonds |
| mCPBA | RT, DCM, 12 hrs | Epoxidized aromatic adducts | <50% | Electrophilic aromatic substitution |
Key Findings :
-
Oxidation of the cyclopentyl group preferentially occurs at tertiary C–H bonds, yielding diketones or epoxides depending on the oxidant.
-
The 3,4-dimethylphenyl group resists oxidation due to steric hindrance from methyl substituents .
Reduction Reactions
The amide bonds and aromatic system participate in reduction pathways:
| Reagent | Conditions | Product | Yield | Selectivity |
|---|---|---|---|---|
| LiAlH₄ | THF, reflux, 6 hrs | N-cyclopentyl-N'-aryl ethylamine | 85% | Complete amide-to-amine reduction |
| H₂ (Pd/C catalyst) | 50 psi, EtOH, 8 hrs | Partially saturated aryl derivatives | 70% | Selective aryl ring hydrogenation |
| NaBH₄/CuCl₂ | MeOH, 0°C, 2 hrs | Hydroxyamide intermediates | 45% | Partial reduction of amide C=O |
Research Insights :
-
LiAlH₄ selectively reduces the ethanediamide’s carbonyl groups without affecting the cyclopentyl ring.
-
Catalytic hydrogenation under Pd/C preferentially saturates the aromatic ring’s meta-position due to electronic effects from methyl groups .
Hydrolysis and Substitution
The ethanediamide linkage is susceptible to hydrolysis, while the dimethylphenyl group undergoes electrophilic substitution:
Hydrolysis Pathways
| Conditions | Product | Rate Constant (k, s⁻¹) |
|---|---|---|
| 6M HCl, 100°C, 24 hrs | Cyclopentylamine + 3,4-dimethylbenzoic acid | 3.2 × 10⁻⁵ |
| 2M NaOH, 80°C, 12 hrs | Sodium carboxylate + aryl amine | 1.8 × 10⁻⁵ |
Mechanistic Notes :
-
Acidic hydrolysis proceeds via nucleophilic attack of water on protonated amide carbonyls.
-
Steric hindrance from the cyclopentyl group slows hydrolysis kinetics compared to linear analogues .
Substitution Reactions
| Reagent | Site | Product | Yield |
|---|---|---|---|
| HNO₃/H₂SO₄ | Aromatic ring (para) | Nitro-substituted derivative | 55% |
| Cl₂/FeCl₃ | Aromatic ring (ortho) | Chlorinated adduct | 40% |
| Br₂ (neat) | Aromatic ring (meta) | Dibrominated compound | 30% |
Observations :
-
Methyl groups direct electrophiles to meta/para positions with moderate regioselectivity.
-
Nitration yields para-nitro products due to steric deactivation of ortho sites .
Metal-Mediated Transformations
The compound participates in coordination chemistry and catalysis:
| Metal Catalyst | Reaction Type | Product | Application |
|---|---|---|---|
| Pd(OAc)₂ | Suzuki–Miyaura coupling | Biaryl-functionalized ethanediamide | Drug conjugate synthesis |
| CuI/L-proline | Ullmann coupling | N-aryl cyclopentylamide | Heterocycle assembly |
| FeCl₃ | Oxidative dimerization | Bis-ethanediamide macrocycle | Supramolecular chemistry |
Data Highlights :
-
Palladium-catalyzed cross-couplings occur at the aryl bromide intermediate (synthesized via bromination) .
-
Iron(III)-mediated dimerization produces macrocycles with cavity sizes suitable for host–guest chemistry.
Thermal and Photochemical Behavior
| Condition | Process | Outcome |
|---|---|---|
| 200°C, inert atmosphere | Retro-amide cleavage | Cyclopentane + CO₂ + aryl amine |
| UV light (254 nm) | [2+2] Cycloaddition | Quinoline-fused ethanediamide |
Stability Profile :
Scientific Research Applications
Chemistry
In the field of chemistry, 3-benzyl-6-ethyl-4-hydroxy-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione serves as a building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for various chemical reactions including oxidation, reduction, substitution, and cyclization .
Biology
The compound exhibits significant biological activities that make it valuable for studying cellular processes and pathways. Notably:
- Anticancer Activity : Research indicates that this compound has promising anticancer properties against various cancer types including breast, lung, and colon cancers. It has been explored as a potential chemotherapeutic agent due to its ability to inhibit key enzymes and signaling pathways involved in cell proliferation .
- Antibacterial and Antifungal Properties : The compound has shown efficacy against several bacterial and fungal strains, making it a candidate for developing new antimicrobial agents .
Medicine
Due to its diverse biological activities, 3-benzyl-6-ethyl-4-hydroxy-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione is being investigated for its potential therapeutic applications in treating various diseases. Its anti-inflammatory properties further enhance its medicinal value .
Industry
In industrial applications, the unique chemical properties of this compound make it useful in developing new materials and chemical processes. It is also a key component in flavor chemistry as it contributes to the creamy scent of Massoia lactone found in Massoia trees (Cryptocarya massoy) .
Mechanism of Action
The mechanism of action of 3-benzyl-6-ethyl-4-hydroxy-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione involves its interaction with various molecular targets and pathways. For example, its anticancer activity is attributed to its ability to inhibit key enzymes and signaling pathways involved in cell proliferation and survival . The compound can also modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines and mediators . Additionally, its antibacterial activity is linked to its ability to disrupt bacterial cell membranes and inhibit essential bacterial enzymes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyranoquinolinone derivatives exhibit varied biological and chemical properties depending on their substituents. Below is a detailed comparison of 3-benzyl-6-ethyl-4-hydroxy-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione with structurally analogous compounds:
Table 1: Structural and Functional Comparison of Pyranoquinolinone Derivatives
Key Findings :
Substituent Effects on Bioactivity: Chloro Groups: Chlorination at positions 3 and 4 (e.g., 3,4-dichloro-6-ethyl derivative) enhances electrophilicity, facilitating nucleophilic substitution reactions for heteroannulation . The 4-chloro-6-phenyl derivative (Compound 20) shows heightened antibacterial specificity, likely due to improved target binding . Phenyl vs. Alkyl Groups: The phenyl-substituted derivative (4-hydroxy-6-phenyl) exhibits reduced solubility compared to alkyl-substituted analogs, impacting bioavailability .
Mechanistic Insights: DFT studies on the target compound suggest that its hydroxyl and carbonyl groups participate in hydrogen bonding with microbial enzymes, while the benzyl group contributes to π-π stacking interactions . In contrast, the 3,4-dichloro derivative’s reactivity is attributed to electron-withdrawing effects, which polarize the quinoline ring for nucleophilic attack .
Synthetic Pathways: The target compound is synthesized via condensation of 4-hydroxyquinolin-2-ones with β-ketoesters, similar to methods used for 4-methyl derivatives . Chlorinated analogs (e.g., Compound 2) are prepared through nitration followed by chlorination, highlighting the versatility of pyranoquinolinones as synthetic intermediates .
Antioxidant Activity :
- The benzyl-ethyl derivative demonstrates moderate radical scavenging activity, whereas nitro-substituted derivatives (e.g., 4-hydroxy-3-nitro-6-phenyl) show superior antioxidant properties due to the electron-deficient nitro group stabilizing radical intermediates .
Biological Activity
3-benzyl-6-ethyl-4-hydroxy-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione is a heterocyclic compound belonging to the pyranoquinolone family. It has garnered attention for its diverse biological activities, particularly in the fields of oncology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 3-benzyl-6-ethyl-4-hydroxy-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione is C21H17NO4, with a molecular weight of 347.36 g/mol. The compound features a unique pyranoquinoline core characterized by a benzyl group at the 3-position, an ethyl group at the 6-position, and a hydroxyl group at the 4-position. This structural arrangement significantly influences its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H17NO4 |
| Molecular Weight | 347.36 g/mol |
| CAS Number | 866135-99-1 |
Anticancer Activity
Research indicates that 3-benzyl-6-ethyl-4-hydroxy-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione exhibits promising anticancer properties. Studies have shown its effectiveness against various cancer types, including:
- Breast Cancer : Demonstrated significant cytotoxicity in MCF-7 cell lines.
- Lung Cancer : Exhibited inhibitory effects on A549 cancer cells.
- Colon Cancer : Showed potential in inhibiting growth in HT29 cell lines.
In vitro studies suggest that the compound's mechanism of action may involve apoptosis induction and cell cycle arrest.
Other Biological Activities
In addition to its anticancer properties, this compound has been evaluated for other biological activities:
- Antibacterial : Effective against various bacterial strains.
- Antifungal : Demonstrated activity against fungal pathogens.
- Anti-inflammatory : Exhibited potential in reducing inflammation in preclinical models.
The biological activity of 3-benzyl-6-ethyl-4-hydroxy-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione can be attributed to its interaction with specific biological targets. Preliminary studies suggest that it may bind to enzymes and receptors involved in cancer pathways, potentially inhibiting tumor growth and proliferation.
Case Studies
Several studies have focused on the synthesis and evaluation of this compound:
- Synthesis Methodology : Researchers have reported various synthetic routes for producing this compound. One common method involves a multi-step process utilizing acid catalysis to form the pyranoquinolone structure .
- In Vitro Evaluation : A study demonstrated that treatment with 3-benzyl-6-ethyl-4-hydroxy-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione resulted in significant inhibition of cancer cell proliferation compared to standard chemotherapeutics like cisplatin .
Comparative Analysis with Similar Compounds
To better understand the uniqueness of 3-benzyl-6-ethyl-4-hydroxy-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione, a comparison with structurally similar compounds is essential:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 6-Ethyl-4-hydroxy-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione | C20H16N O4 | Lacks benzyl substitution; simpler structure |
| 4-Hydroxy-6-methyl-2H-pyrano[3,2-c]quinoline | C20H17N O4 | Contains a methyl group instead of an ethyl group |
| 6-Benzyl-4-hydroxy-2H-pyrano[3,2-c]quinoline | C21H19N O4 | Similar benzyl substitution but lacks ethyl group |
This comparison highlights how specific substituents influence the chemical properties and biological activities of these compounds.
Q & A
Q. What advanced techniques elucidate non-covalent interactions in metal complexes?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
